molecular formula C6H6O2 B8767736 Propiolic acid, allyl ester CAS No. 14447-00-8

Propiolic acid, allyl ester

Cat. No.: B8767736
CAS No.: 14447-00-8
M. Wt: 110.11 g/mol
InChI Key: UYEIEPSGKUVQPP-UHFFFAOYSA-N
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Description

Significance of Propiolic Acid Derivatives in Contemporary Chemical Research

Propiolic acid and its derivatives are a significant class of compounds in organic chemistry, primarily due to the reactivity of the alkyne functional group. chemblink.com This triple bond allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemblink.comresearchgate.netpatsnap.com

Propiolic acid derivatives serve as foundational units for creating bioactive compounds and conductive polymers. researchgate.net Their utility in medicinal chemistry is noteworthy, with applications in the development of anti-inflammatory drugs, anticancer agents, and antibacterials. ijpsr.compatsnap.comorientjchem.orghumanjournals.com The ability to introduce an alkyne group into molecules facilitates the construction of intricate molecular architectures necessary for drug design. chemblink.com

In materials science, these derivatives are used to create specialized polymers and coatings. chemblink.com The reactivity of the triple bond enables the synthesis of a wide array of compounds with diverse chemical properties. chemblink.com

The Allyl Ester Moiety as a Versatile Synthetic Handle in Molecular Construction

The allyl ester group is a crucial functional group in organic synthesis, valued for its role as a protecting group and a versatile synthetic handle. Allyl esters are stable under many reaction conditions but can be selectively removed under mild conditions, often using palladium catalysts. This selective deprotection is a key advantage in multi-step syntheses.

The allyl group itself can participate in a variety of chemical reactions. For instance, it can undergo nucleophilic substitution, making it a useful component in the construction of complex molecules. pressbooks.pub The double bond of the allyl group can also participate in cycloaddition reactions and polymerization processes. atamanchemicals.comvulcanchem.com In polymer chemistry, the allyl group can act as a crosslinking agent.

The combination of the reactive alkyne of the propiolic acid and the versatile allyl group in allyl propynoate (B1239298) makes it a bifunctional reagent with significant potential in organic synthesis. gantrade.com

Historical Context and Evolution of Research on Propynoate Ester Chemistry

The study of esters dates back to the early 19th century, with the first synthesis of an ester by French chemist Étienne Ossian Henry. numberanalytics.com Fischer esterification, a classic method involving the reaction of a carboxylic acid and an alcohol with an acid catalyst, became a foundational technique. numberanalytics.comwikipedia.org

Research into propionic acid and its derivatives gained momentum in the early 20th century, initially focusing on their preservative properties. patsnap.compatsnap.com As the understanding of organic chemistry deepened, the applications of these derivatives expanded into pharmaceuticals and other specialized fields. patsnap.compatsnap.com

The development of propynoate ester chemistry has been driven by the need for versatile building blocks in organic synthesis. The unique reactivity of the alkyne functional group has led to extensive research into its applications. researchgate.net Modern synthetic methods have further enhanced the utility of propynoate esters, allowing for more complex and targeted molecular construction.

Interactive Data Table: Properties of Propiolic Acid, Allyl Ester

PropertyValue
Chemical Formula C₆H₆O₂
Common Name Allyl propynoate
CAS Number 67465-06-9
Molecular Weight 110.11 g/mol
Class Alkyne-functionalized ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14447-00-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

prop-2-enyl prop-2-ynoate

InChI

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h2-3H,1,5H2

InChI Key

UYEIEPSGKUVQPP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C#C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Propiolic Acid, Allyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and for propiolic acid, allyl ester, it provides critical insights into the electronic environment of its hydrogen and carbon atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses.researchgate.net

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental in determining the basic framework of this compound. researchgate.net In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their connectivity and spatial arrangement. The ¹³C NMR spectrum complements this by identifying the chemical environments of the individual carbon atoms within the molecule. researchgate.net

The synthesis of propiolate esters can be achieved through Steglich esterification, a method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. researchgate.net This process is known to be accelerated by DMAP, which also minimizes the formation of by-products. researchgate.net

For a related compound, allyl propionate (B1217596), the ¹H NMR spectrum shows characteristic signals for the allyl and propionate groups. tubitak.gov.tr For instance, in a terpolymer containing allyl propionate, the ¹H-NMR spectrum displays peaks at approximately δ-0.9 ppm for –CH3, δ-1.1 ppm for –CH2, and δ-4.2 ppm for –OCH2 groups of the allyl propionate units. tubitak.gov.tr

Table 1: Representative ¹H NMR Data for Allyl-Containing Esters (Note: This table is illustrative and may not represent this compound directly, but provides context from similar structures.)

Functional GroupChemical Shift (δ, ppm)Multiplicity
-CH3~0.9t
-CH2- (propionate)~1.1m
-OCH2- (allyl)~4.2d
=CH- (allyl)~5.9m
=CH2 (allyl)~5.2m

Two-Dimensional NMR Techniques for Complex Structural Assignment.nih.gov

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for assigning complex structures and confirming connectivity. nih.govcam.ac.uk Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons and carbons, respectively.

COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. cam.ac.uk For this compound, a COSY experiment would confirm the coupling between the protons of the allyl group. HSQC, on the other hand, correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. These 2D NMR methods are crucial for verifying the structural integrity of the synthesized ester. researchgate.net

Correlational Spectroscopic Studies of Propiolate Ester Derivatives.researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to refine structural models. researchgate.netresearchgate.net These computational methods can predict NMR chemical shifts, which can then be compared with experimental values to validate the proposed structure. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the molecule's electronic and geometric properties. researchgate.net

Vibrational Spectroscopy (FT-IR).researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net In the case of this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the alkyne, ester, and alkene moieties.

The C≡C triple bond of the propiolate group would show a stretching vibration in the region of 2100-2260 cm⁻¹. The C=O stretching of the ester group would appear as a strong band around 1700-1750 cm⁻¹. The C=C stretching of the allyl group would be observed near 1650 cm⁻¹. Additionally, the C-H stretching vibrations of the allyl group's sp² and sp³ hybridized carbons would be visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

For a related terpolymer containing allyl propionate, the FT-IR spectrum clearly shows a peak at 3420 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, and the C=O bands associated with the –COOH group at 1700 cm⁻¹. tubitak.gov.tr

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C≡C (alkyne)Stretching2100 - 2260
C=O (ester)Stretching1700 - 1750
C=C (alkene)Stretching~1650
C-H (sp²)Stretching3000 - 3100
C-H (sp³)Stretching2850 - 3000

Mass Spectrometry (GC-MS and Advanced Ionization/Fragmentation Pattern Analysis).researchgate.netus.es

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used for the separation and identification of volatile compounds. rsc.orgepa.gov For this compound, GC-MS analysis would provide its retention time and mass spectrum. researchgate.neteuropa.eueuropa.eu

The mass spectrum is generated by ionizing the molecule and then separating the resulting fragments based on their mass-to-charge ratio. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For allyl propionate, a similar compound, the top five peaks in the GC-MS spectrum are observed at m/z values of 57.0, 29.0, 41.0, 27.0, and 39.0. nih.gov

Advanced ionization techniques and detailed analysis of the fragmentation patterns can further elucidate the structure. For instance, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation would likely involve the loss of the allyl group or cleavage at the ester linkage, providing further evidence for the proposed structure.

X-ray Diffraction Studies for Solid-State Structural Determination.nih.gov

While NMR, FT-IR, and mass spectrometry provide information about the molecule's connectivity and functional groups, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Mechanistic Investigations and Transformative Reactions of Propiolic Acid, Allyl Ester

Reactivity of the Propiolate Alkyne Moiety

The chemical behavior of allyl propiolate is largely dictated by the unique electronic characteristics of its alkyne and ester functional groups. The propiolate moiety, in particular, serves as a hub of reactivity due to the polarization of the carbon-carbon triple bond.

The carbon-carbon triple bond in allyl propiolate is electron-deficient, rendering it electrophilic. This characteristic arises from the strong electron-withdrawing inductive effect of the adjacent allyl ester functionality. acs.orgrsc.org Consequently, the acetylenic carbons are susceptible to attack by nucleophiles. acs.org This inherent electrophilicity makes allyl propiolate a valuable substrate in a variety of addition reactions and a key building block in organic synthesis. acs.orgcsic.es The reactivity of such activated alkynes is a cornerstone of their utility, allowing for the construction of complex molecules from relatively simple, stable starting materials. acs.org

The electrophilic nature of the alkyne in allyl propiolate facilitates a range of intermolecular addition reactions. Nucleophiles readily add across the triple bond, a process that can be catalyzed by various transition metals or, in some cases, proceed spontaneously. acs.orgrsc.org These reactions are synthetically valuable for creating new carbon-carbon and carbon-heteroatom bonds.

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkynes for nucleophilic attack. mdpi.comacs.org Gold's strong π-electrophilicity allows it to coordinate to the alkyne in allyl propiolate, further enhancing its electrophilic character and making it more susceptible to hydrofunctionalization. acs.orgmdpi.com

In the presence of a gold catalyst, allyl propiolate can react with various nucleophiles. For instance, gold-catalyzed reactions with allyl ethers can lead to 1,4-dienes through a sequence involving nucleophilic addition of the ether oxygen followed by a nih.govnih.gov-sigmatropic rearrangement. acs.org Similarly, gold catalysis enables the reaction of propiolic acids and their esters with alkenes. pku.edu.cn Depending on the alkene structure, this can result in either a [4+2] annulation to form δ-lactones or an enyne cross-metathesis to produce 1,3-dienes. pku.edu.cn Allyl propiolate itself has been shown to participate in this enyne metathesis. pku.edu.cn

The regioselectivity of these gold-catalyzed additions is influenced by electronic effects, with the nucleophile typically attacking the carbon atom that can best stabilize a positive charge. mdpi.com For propiolate esters, this often leads to functionalization at the terminal carbon. mdpi.com

Table 1: Gold-Catalyzed Reactions Involving Propiolate Systems

Reaction TypeSubstratesCatalyst SystemProduct(s)Reference
Enyne Cross MetathesisAllyl propiolate, Cycloalkenes[Au(I)] complex1,3-Dienes pku.edu.cn
AnnulationPropiolic acids, Alkenes[Au(I)] complexα,β-Unsaturated δ-lactones pku.edu.cn
CarboalkoxylationPropiolic esters, Allylic ethers[Au(I)] complex1,4-Dienes acs.org
CouplingPropiolic acids, Terminal alkynes[AuCl(PPh₃)]/AgOTfα-Pyrone derivatives mdpi.com

The reaction between an amine and an activated alkyne like allyl propiolate is a type of nucleophilic conjugate addition often termed an "amino-yne click reaction". rsc.orgresearchgate.netresearchgate.net This reaction is highly efficient and can often proceed at room temperature without the need for a catalyst, especially when neat liquid amines are used. researchgate.netmdpi.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the terminal carbon of the electron-deficient alkyne. mdpi.com This forms a zwitterionic intermediate which then undergoes proton transfer to yield the final β-aminoacrylate product, which is a type of enamine. researchgate.net The reaction is typically stereoselective, favoring the formation of the more thermodynamically stable E-isomer. researchgate.net The rate of these reactions is dependent on the electron-withdrawing strength of the group conjugated to the alkyne, with esters like propiolates showing high reactivity. acs.org The resulting β-aminoacrylate linkage is of particular interest as it can be cleaved under specific stimuli, such as acidic conditions. rsc.orgresearchgate.net

Table 2: Characteristics of the Amino-yne Click Reaction

FeatureDescriptionReference
Reactants Primary or secondary amines and electron-deficient alkynes (e.g., propiolates). acs.orgresearchgate.net
Conditions Often spontaneous at room temperature, catalyst-free. researchgate.netresearchgate.netmdpi.com
Mechanism Nucleophilic conjugate addition of the amine to the alkyne. mdpi.com
Product Stereoselective formation of β-aminoacrylates (enamines). researchgate.netmdpi.com
Key Advantage High efficiency, orthogonality, and potential for product cleavability. rsc.orgresearchgate.net

While direct studies on the decarboxylation of allyl propiolate are not prevalent, the reactivity of the parent propiolic acids provides significant insight. Propiolic acids can undergo decarboxylation under various catalytic conditions to generate alkynyl intermediates, which can then participate in coupling reactions. acs.orgresearchgate.netresearchgate.net This strategy is advantageous as it uses readily available carboxylic acids as substitutes for organometallic reagents, producing only carbon dioxide as a byproduct. researchgate.net

For example, copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes is a known method for synthesizing unsymmetrical 1,3-diynes. nih.govresearchgate.net Palladium catalysts have also been employed for the decarboxylative coupling of propiolic acids with aryl halides. researchgate.net These reactions typically proceed through the formation of a metal-acetylide intermediate after the initial decarboxylation step. nih.gov The efficiency of these reactions can be influenced by the electronic nature of the substituents on the propiolic acid. nih.gov

Intermolecular Addition Reactions to the Triple Bond

Reactivity of the Allyl Ester Functionality

The allyl group in allyl propiolate is not merely a passive component; it possesses its own distinct reactivity that can be exploited in organic synthesis. The cleavage of allyl esters is a common transformation, often employed as a deprotection strategy for carboxylic acids. acs.orgorganic-chemistry.org

This deprotection is frequently achieved using palladium(0) catalysts, which facilitate the formation of a π-allyl palladium intermediate. organic-chemistry.orgnih.gov This intermediate can then be intercepted by a nucleophile, releasing the carboxylate anion. nih.gov Other metals like ruthenium, nickel, and rhodium have also been shown to catalyze decarboxylative allylation reactions, though palladium remains the most common. nih.gov

Beyond simple cleavage, the allyl group can participate in rearrangements. As mentioned previously, in gold-catalyzed reactions with allyl ethers, a tandem process involving nucleophilic addition followed by a nih.govnih.gov-sigmatropic rearrangement of the allyl group is observed. acs.orgnih.govbeilstein-journals.org The allyl moiety can also be involved in radical reactions. For instance, in certain cascade reactions, an allyl group can act as a trap for a newly formed radical center. beilstein-journals.org Furthermore, the double bond of the allyl ester can itself be a site of reaction, such as in thiol-ene click reactions where a thiol adds across the C=C bond, although this is more commonly studied with substrates like heparin allyl ester. mdpi.com

Radical Transformations Involving Allyl Ester Intermediates

The allyl ester of propiolic acid is a versatile substrate for radical transformations. A notable example is an iron-catalyzed cascade reaction that facilitates the construction of polysubstituted α-alkenyl lactones. researchgate.netresearchgate.netacs.org In this process, various allyl alcohols can be reacted with acetylenic acids to form allyl ester intermediates in situ. researchgate.netresearchgate.net These esters are then transformed into alkyl radicals, which subsequently undergo cyclization. researchgate.netresearchgate.netacs.orglookchem.com This methodology highlights the utility of the allyl ester group as a precursor to reactive radical species capable of initiating complex chemical transformations. researchgate.net

Intramolecular Reflex-Michael Additions

A key step in the aforementioned iron-catalyzed cascade is an intramolecular reflex-Michael addition. researchgate.netresearchgate.netacs.org The Michael reaction, in a general sense, involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). masterorganicchemistry.comwikipedia.org In the "reflex" variant, the nucleophile and acceptor are part of the same molecule. Following the generation of an alkyl radical from the allyl ester moiety, this radical acts as the nucleophilic species. researchgate.netresearchgate.net It then adds to the electron-deficient alkyne of the propiolate ester in a 5-exo-trig cyclization fashion. researchgate.netacs.org This intramolecular conjugate addition is a critical bond-forming step that constructs the core lactone skeleton. researchgate.netresearchgate.net The reaction ultimately yields polysubstituted α-alkenyl lactones after the radical cascade is complete. researchgate.netacs.org

Generation and Reactivity of Allyl-Derived Alkyl Radicals

The generation of an alkyl radical from the allyl ester intermediate is a crucial initiation step. researchgate.netresearchgate.net In the iron-catalyzed system, the process is proposed to involve the reduction of the allyl group. researchgate.netresearchgate.netacs.org The resulting allyl radical is stabilized by resonance, with the unpaired electron delocalized over the two terminal carbon atoms. openstax.org This delocalization contributes to the stability of the allyl radical compared to a typical alkyl radical. openstax.orglibretexts.org This intermediate is then further transformed into an alkyl radical which subsequently participates in the intramolecular reflex-Michael addition. researchgate.netresearchgate.netacs.org The reactivity of this generated alkyl radical is centered on its nucleophilic character, enabling its addition to the electrophilic carbon-carbon triple bond within the same molecule, thereby driving the cyclization process forward. researchgate.netacs.org

Cyclization Reactions

Propiolic acid, allyl ester, and related allylic alkynoates are valuable precursors for a variety of cyclization reactions, leading to the formation of diverse lactone architectures. These transformations can be initiated through radical pathways or catalyzed by transition metals, offering powerful strategies for the synthesis of heterocyclic compounds. researchgate.netresearchgate.netfudan.edu.cn

Formation of Spirocycloalkenyl Lactones from Allyl Ester Precursors

The iron-catalyzed radical cascade reaction of allyl alcohols and acetylenic acids, which proceeds via an allyl ester intermediate, can be effectively utilized to prepare spirocycloalkenyl lactones. researchgate.netresearchgate.netacs.orglookchem.com This is achieved by using cyclic allyl alcohols as starting materials. The radical generated on the cycloalkane ring, following the transformation of the allyl group, undergoes the intramolecular reflex-Michael addition to the propiolate system. researchgate.netresearchgate.net This cascade process allows for the construction of complex spirocyclic skeletons, which are present in the core structure of some natural products. researchgate.netresearchgate.netacs.org

Table 1: Examples of Spirocycloalkenyl Lactones from Allyl Ester Intermediates researchgate.netresearchgate.netacs.org
Allyl Alcohol PrecursorAcetylenic Acid PrecursorResulting Spirocyclic Lactone StructureYield
Cyclohex-2-en-1-olPhenylpropiolic acidSpiro[cyclohexane-1,3'-lactone] derivative72%
Cyclopent-2-en-1-olPhenylpropiolic acidSpiro[cyclopentane-1,3'-lactone] derivative65%
1-Phenylcyclopent-2-en-1-olPropiolic acidPhenyl-substituted spiro[cyclopentane-1,3'-lactone] derivative51%
Palladium-Catalyzed Cyclizations Leading to Lactone Architectures

Palladium catalysts are highly effective in promoting the cyclization of acyclic ester precursors, such as allylic 2-alkynoates, to form α-alkylidene-γ-butyrolactones. fudan.edu.cn These reactions often proceed through the formation of a π-allylpalladium intermediate. nih.govmdpi.com In a typical reaction, a palladium(II) catalyst can be used to achieve a stereoselective synthesis of α-(Z)-halomethylene-γ-butyrolactone derivatives from acyclic allylic 2-alkynoates. fudan.edu.cn The regioselectivity and stereoselectivity of the cyclization can be influenced by the structure of the allylic ester and the reaction conditions. fudan.edu.cn This method provides a direct route to functionalized lactones from readily available acyclic starting materials. fudan.edu.cnresearchgate.net

Table 2: Palladium-Catalyzed Cyclization of Allylic 2-Alkynoates fudan.edu.cn
Substrate (Allylic 2-Alkynoate)Catalyst/ReagentsProduct (Lactone)Stereoselectivity
Allyl 2-octynoatePdCl2(MeCN)2, LiCl, Acetic Acidα-(Z)-Chloromethylene-γ-valerolactone derivativeHigh Z-selectivity
Crotyl 2-octynoatePdCl2(MeCN)2, LiCl, Acetic Acidα-(Z)-Chloromethylene-β-methyl-γ-valerolactone derivativeHigh Z-selectivity
Allyl 3-phenylpropiolatePdBr2, LiBr, Acetic Acidα-(Z)-Bromomethylene-γ-butyrolactone derivativeHigh Z-selectivity

Cascade Reactions and Tandem Processes Initiated by this compound

This compound serves as an initiator for powerful cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single operational step. researchgate.netresearchgate.net These processes are highly atom-economical and can proceed through various mechanisms, including radical and transition-metal-catalyzed pathways. researchgate.net

An exemplary process is the iron-catalyzed reductive radical cascade reaction that converts allyl alcohols and acetylenic acids into polysubstituted α-alkenyl lactones. researchgate.netacs.org This reaction proceeds through the in situ formation of the allyl propiolate ester intermediate. researchgate.netresearchgate.net The subsequent generation of an alkyl radical from the allyl moiety triggers an intramolecular cyclization via a reflex-Michael addition, leading to the formation of the lactone ring and an exocyclic double bond in a highly controlled manner. researchgate.netresearchgate.netacs.org This cascade demonstrates the capacity of the simple allyl propiolate framework to orchestrate a sequence of bond-forming events, providing rapid access to valuable heterocyclic structures, including spirocycloalkenyl lactones and skeletons of natural products. researchgate.netresearchgate.netacs.org

Computational Chemistry and Theoretical Modeling of Propiolic Acid, Allyl Ester

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to investigate various facets of allyl propiolate and related molecules.

Theoretical calculations are crucial for identifying the stable conformers of a molecule and the energy barriers between them. For esters of propiolic acid, such as the closely related ethyl propiolate, DFT calculations have been employed to map the potential energy surface (PES) as a function of key dihedral angles. uc.pt This analysis reveals the existence of multiple conformers.

For esters like allyl propiolate, two primary conformational degrees of freedom exist: rotation around the (O=)C–O and O–C(allyl) single bonds. Studies on analogous molecules predict that low-energy conformers typically adopt a cis configuration for the O=C–O–C dihedral angle (~0°). uc.pt Within this arrangement, further rotation of the allyl group leads to different conformers. Higher energy trans conformers (O=C–O–C dihedral of ~180°) are generally not observed experimentally under normal conditions due to significant energy differences. uc.pt The preference for specific conformations is often governed by a balance of steric interactions and stabilizing hyperconjugation effects. imperial.ac.ukresearchgate.net

Table 1: Predicted Conformational Data for a Model Propiolate Ester (Ethyl Propiolate) This table is based on data for ethyl propiolate, which serves as a model for the conformational behavior of allyl propiolate.

Conformer O=C–O–C Dihedral C–O–C–C Dihedral Relative Energy (kJ mol⁻¹) Predicted Population
I (cis-anti) ~0° 180° 0.0 High
II (cis-gauche) ~0° ~±87° < 2.5 High
III (trans-anti) ~180° 180° > 17.0 Not Observed
IV (trans-gauche) ~180° ~±92° > 17.0 Not Observed

Source: Adapted from experimental and theoretical studies on ethyl propiolate. uc.pt

DFT calculations are used to analyze the electronic landscape of allyl propiolate, providing insights into its reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For the allyl system, the π molecular orbitals are delocalized over the three carbon atoms. masterorganicchemistry.comchadsprep.comoregonstate.edu In allyl propiolate, the HOMO is typically associated with the electron-rich C=C double bond of the allyl group and the C≡C triple bond, while the LUMO is centered on the electron-deficient regions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, indicating regions prone to electrophilic or nucleophilic attack. uni-muenchen.deias.ac.in For propiolate esters, MEP analysis shows that the most electronegative potential (red regions) is located around the carbonyl oxygen and the triple bond, marking them as sites for electrophilic attack. researchgate.netresearchgate.net The regions around the hydrogen atoms, particularly the acetylenic proton, are generally positive (blue regions), indicating susceptibility to nucleophilic attack. researchgate.net

Local Orbital Locator (LOL) and Electron Localization Function (ELF): These analyses provide a detailed picture of electron pairing and localization. researchgate.net In allyl propiolate, LOL and ELF analyses would map the regions of covalent bonds, lone pairs on the oxygen atoms, and the delocalized π-systems of the allyl and propioloyl groups, offering a sophisticated view of the molecule's electronic structure.

Table 2: Summary of Electronic Property Analyses for Propiolate Esters

Property Information Provided Relevance to Allyl Propiolate
FMO (HOMO-LUMO) Defines electron-donating/accepting capabilities and chemical reactivity. The HOMO-LUMO gap indicates kinetic stability; orbital locations predict reaction sites. researchgate.net
MEP Maps electrostatic potential on the electron density surface, showing charge distribution. Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. researchgate.netuni-muenchen.de
LOL / ELF Reveals the degree of electron localization in bonding and non-bonding regions. Differentiates between covalent bonds, lone pairs, and delocalized electrons. researchgate.net

DFT calculations are instrumental in mapping the reaction pathways of allyl propiolate. In gold-catalyzed intermolecular reactions with alkenes, for instance, DFT has been used to elucidate the mechanism leading to either [4+2] annulation or enyne cross-metathesis. pku.edu.cnacs.org

Computational studies have shown that the reaction proceeds not through a cyclobutene (B1205218) intermediate, but via a concerted σ-bond rearrangement. pku.edu.cn DFT calculations identified the key transition state, TS1-t , for the σ-bond rearrangement, which has an activation free energy of 8.0 kcal/mol in CHCl₃. pku.edu.cn This computational insight explained the unique stereospecificity observed experimentally, where the steric interactions during the concerted rearrangement dictate the reaction outcome. pku.edu.cnacs.org Similarly, transition state models for related reactions, such as allylboration involving propiolates, have been proposed based on computational studies. rsc.org

Quantum Chemical Studies for Reactivity Prediction

Quantum chemical methods, particularly DFT, are powerful tools for predicting the reactivity of allyl propiolate. By calculating the energies of reactants, intermediates, transition states, and products, these studies can forecast the most likely reaction pathway and product distribution. pku.edu.cn

For example, in the gold-catalyzed reaction of propiolic acids with alkenes, DFT calculations successfully explained why 1,1-disubstituted alkenes lead to [4+2] annulation products, while 1,2-disubstituted alkenes result in enyne cross-metathesis. pku.edu.cn The calculations revealed that steric hindrance in the transition state for the latter substrates disfavors the annulation pathway. Furthermore, DFT calculations have been used to rationalize the high regioselectivity observed in other reactions where propiolic acid acts as an acetylene (B1199291) surrogate. researchgate.net These studies demonstrate the predictive power of quantum chemistry in understanding and guiding synthetic organic chemistry.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides a means to predict spectroscopic parameters, which can then be validated against experimental data. This process helps confirm the accuracy of the computational model and aids in the interpretation of experimental spectra. researchgate.net

For propiolate esters, DFT calculations at the B3LYP/6-311+G* level of theory have been used to compute ¹H-NMR and ¹³C-NMR chemical shifts, as well as FT-IR and UV-Vis spectra. researchgate.net The computed values are then compared with experimental results. A strong correlation between the predicted and observed spectra validates the optimized molecular geometry and the computational method used. uc.ptresearchgate.net For instance, in the study of matrix-isolated ethyl propiolate, the calculated vibrational frequencies for the different conformers allowed for the precise assignment of bands observed in the experimental infrared spectrum. uc.pt This synergy between theoretical prediction and experimental measurement is essential for a comprehensive understanding of the molecule's properties.

Advanced Research Applications of Propiolic Acid, Allyl Ester

Role in Complex Organic Molecule Synthesis

The dual functionality of propiolic acid, allyl ester enables its participation in a wide array of chemical transformations, making it a powerful tool for synthetic chemists aiming to construct complex molecular architectures.

Natural products often feature complex and stereochemically rich structures that present significant synthetic challenges. The components of this compound are relevant to strategies aimed at building these intricate skeletons. While direct incorporation of the entire molecule is not extensively documented, its functional motifs are staples in natural product synthesis.

The allyl group is a particularly versatile handle for introducing chirality and for subsequent transformations. Asymmetric allylation and crotylation of aldehydes, for instance, produce homoallylic alcohols which are key chiral building blocks for polyacetate and propionate (B1217596) units found in many biologically active macrolides and other natural products. acs.org The double bond of the resulting allyl group can then be further manipulated through methods like olefin metathesis to construct larger ring systems or other functional groups. acs.org

The propiolate portion of the molecule is equally important. Alkynes are widely present in natural products and are precursors to a variety of functional groups. researchgate.net For example, the carbocupration-silylation of allylic propiolates has been developed to produce polysubstituted (E)-vinylic silanes with high diastereoselectivity. researchgate.net These vinylsilanes are valuable intermediates in organic synthesis, participating in cross-coupling reactions to form more complex carbon skeletons found in natural product analogs. researchgate.net

Reaction Type Reagent/Catalyst Product Type Relevance to Natural Products
Asymmetric AllylationChiral Boron Reagents (e.g., Brown's Reagent)Chiral Homoallylic AlcoholsBuilding blocks for polyketide natural products like macrolides. acs.orgresearchgate.net
Carbocupration-SilylationOrganocuprates, TMSOTfPolysubstituted (E)-VinylsilanesIntermediates for cross-coupling reactions to build complex carbon skeletons. researchgate.net
Olefin MetathesisGrubbs' CatalystMacrocycles, Substituted AlkenesFormation of large rings and complex side chains. acs.orgjst.go.jp

This table summarizes key synthetic transformations relevant to the functional groups of this compound, and their application in constructing natural product scaffolds.

Heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. The reactive alkyne and alkene moieties of this compound make it an excellent substrate for constructing a variety of heterocyclic rings.

The electron-deficient alkyne of the propiolate is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction, between a 1,3-dipole (like an azide or a nitrile oxide) and the propiolate, is a highly efficient method for constructing five-membered heterocycles such as triazoles or isoxazoles. researchgate.net These reactions are often characterized by high regioselectivity and are fundamental in click chemistry.

Furthermore, the allyl group can participate in various cyclization strategies. For example, palladium-catalyzed reactions involving allyl groups are widely used for forming both carbocyclic and heterocyclic systems. The dual functionality of the molecule allows for tandem reactions where both the alkyne and the alkene are involved sequentially or in a one-pot process to rapidly build molecular complexity. For instance, a reaction could be envisioned where the alkyne first undergoes a cycloaddition, and the appended allyl group is then used in a subsequent ring-closing metathesis or intramolecular Heck reaction to form a fused or spirocyclic heterocyclic system.

Development of Advanced Materials

The presence of two distinct polymerizable groups allows this compound to be used in the synthesis of advanced materials, including cross-linked thermosets and functional polymeric architectures.

The polymerization of allyl compounds via traditional free-radical methods can be challenging. A key issue is "degradative chain transfer," where a radical abstracts a hydrogen atom from the allylic position of the monomer. This creates a highly stabilized allylic radical that is slow to reinitiate polymerization, resulting in the formation of only low-molecular-weight oligomers. researchgate.net However, alternative strategies can be employed. One such method is radical-mediated cyclization (RMC), which has been proposed for allyl ethers and could potentially be applied to allyl propiolate. acs.orgnih.gov This mechanism involves an initial hydrogen abstraction from the allyl group, followed by cyclization with a second monomer unit to form a five-membered ring within the polymer backbone. nih.gov

The bifunctionality of allyl propiolate makes it an ideal candidate for creating cross-linked networks, which are the basis of thermoset polymers. polymerinnovationblog.com Thermosets are polymers that are irreversibly cured to form a rigid, insoluble network. wikipedia.org In the case of allyl propiolate, both the allyl group and the alkyne can participate in cross-linking reactions. For example, the allyl groups could be polymerized or cross-linked through thiol-ene chemistry, while the alkyne can undergo thermal or metal-catalyzed cyclotrimerization to form aromatic cross-links. This dual cross-linking capability could lead to the formation of highly robust thermoset materials with high thermal stability and chemical resistance.

Polymerization Method Mechanism Challenges / Considerations
Free-Radical PolymerizationAddition across the double bondProne to degradative chain transfer, leading to low molecular weight polymers. researchgate.net
Radical-Mediated Cyclization (RMC)Hydrogen abstraction followed by cyclizationA potential alternative to overcome degradative chain transfer. nih.gov
Thiol-Ene PolymerizationRadical-mediated addition of thiols to the allyl groupEfficient and can be initiated by light, useful for creating cross-linked networks. nih.gov
Alkyne CyclotrimerizationMetal-catalyzed [2+2+2] cycloadditionForms stable aromatic cross-links, contributing to thermal stability.

This table outlines potential polymerization and cross-linking strategies for this compound in the formation of advanced polymers and thermosets.

One of the most significant advantages of incorporating monomers like allyl propiolate into polymers is the potential for post-polymerization modification. If a polymer is formed primarily through the reaction of one functional group (e.g., the alkyne), the other (the allyl group) remains as a pendant functional handle along the polymer backbone, available for subsequent chemical transformations. mdpi.com

Polymers bearing pendant allyl groups are versatile platforms for introducing a wide range of functionalities. nih.govnih.gov The carbon-carbon double bond is amenable to a variety of high-efficiency reactions, including:

Thiol-ene "Click" Chemistry : A highly efficient radical-mediated reaction between a thiol and the allyl double bond. This allows for the attachment of any molecule containing a thiol group, enabling the introduction of functionalities such as fluorescent dyes, biomolecules, or groups that alter solubility. nih.gov

Epoxidation : The double bond can be converted to an epoxide using reagents like m-CPBA. This epoxide is a reactive electrophile that can be opened by various nucleophiles (amines, alcohols, etc.) to attach different side chains. nih.gov

Bromination : Addition of bromine across the double bond yields a dibromide, which can be further functionalized, for example, through substitution reactions. nih.gov

Hydroboration-Oxidation : This two-step process converts the allyl group into a primary alcohol, providing another site for further esterification or etherification.

This ability to functionalize the polymer after its formation allows for the precise tuning of material properties for specific applications. nih.gov

Mechanistic Probes in Catalysis and Novel Reaction Development

This compound serves as an excellent substrate for studying reaction mechanisms, particularly in the field of transition metal catalysis. The presence of two distinct and reactive functional groups allows chemists to probe questions of chemoselectivity, regioselectivity, and stereoselectivity.

A notable example is its use in studying gold-catalyzed reactions. A recent study on the gold-catalyzed enantioselective thioallylation of propiolates used these substrates to elucidate the reaction mechanism. acs.orgnih.gov The research revealed that the reaction proceeds via a conjugate addition of a thioether to the gold-activated alkyne, which is the turnover-limiting step. This is followed by a rapid otago.ac.nzotago.ac.nz-sigmatropic rearrangement involving the allyl group. nih.gov The use of this specific substrate was crucial in determining that the enantioselectivity is established during the sigmatropic rearrangement step. nih.gov

Furthermore, substrates containing both an alkyne and an alkene can be used to investigate the chemoselectivity of a catalyst. A catalyst might preferentially activate the alkyne over the alkene, or vice versa, or it might interact with both to promote a tandem reaction. By carefully analyzing the products formed from allyl propiolate under various catalytic conditions, researchers can gain deep insights into the catalyst's behavior and develop new, highly selective synthetic methods. For example, studies on catalytic reactions of allyl diazoacetates have shown that selectivity can be highly dependent on the catalyst and the structure of the substrate, providing a framework for understanding complex catalytic cycles. nih.gov

Q & A

Q. What are the optimal laboratory methods for synthesizing propiolic acid allyl ester?

Propiolic acid allyl ester can be synthesized via Vilsmeier-Haack or Wittig reactions , which are effective for introducing unsaturated bonds. For example, reacting propiolic acid chloride with allyl alcohol in anhydrous conditions (e.g., using a base like pyridine) yields the ester. Reaction monitoring via TLC and purification via fractional distillation are critical for isolating high-purity product . Additionally, controlling stoichiometry and temperature (typically 0–5°C to prevent side reactions) minimizes undesired polymerization .

Q. How can spectroscopic techniques validate the structure of propiolic acid allyl ester?

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹ and triple bond (C≡C) absorption near 2100–2260 cm⁻¹.
  • ¹³C NMR : Peaks at δ ~150–160 ppm (ester carbonyl), δ ~75–95 ppm (C≡C), and δ ~115–125 ppm (allyl CH₂ groups).
  • GC-MS : Molecular ion peak at m/z 112 (C₆H₈O₂) and fragmentation patterns consistent with allyl ester cleavage .

Q. What reactivity patterns arise from the conjugated triple bond and ester group?

The electron-deficient triple bond undergoes nucleophilic additions (e.g., with amines or thiols) and cycloadditions (e.g., Huisgen reactions). The ester group facilitates hydrolysis under acidic/basic conditions, enabling controlled functionalization. For instance, base-mediated saponification yields propiolic acid, while acid catalysis may lead to rearrangements .

Advanced Research Questions

Q. How can polymerization of propiolic acid allyl ester be controlled in radical-initiated systems?

Use azo-initiators (e.g., AIBN) at 60–80°C with strict oxygen exclusion to regulate radical chain propagation. Monitor molecular weight via GPC and adjust initiator concentration (0.1–1 mol%) to balance polymerization rate and cross-linking. Solvent polarity (e.g., toluene vs. DMF) also influences reaction kinetics and polymer morphology .

Q. What strategies resolve contradictory data in characterizing reactive intermediates?

  • Multi-technique validation : Cross-check NMR, IR, and MS data to confirm intermediate structures.
  • In-situ monitoring : Use real-time FT-IR or Raman spectroscopy to track transient species.
  • Computational modeling : Compare experimental spectra with DFT-calculated vibrational/electronic profiles to identify discrepancies .

Q. How can structural modifications enhance propiolic acid allyl ester’s utility in organic synthesis?

  • Electron-withdrawing substituents (e.g., nitro or cyano groups) on the triple bond increase electrophilicity for cycloadditions.
  • Steric hindrance : Introduce bulky groups (e.g., tert-butyl) on the allyl moiety to direct regioselective reactions.
  • Hybrid catalysts : Use Pd/Cu systems to enable Sonogashira couplings without ester group interference .

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